molecular formula C21H19ClN4O4 B2400676 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione CAS No. 1105239-69-7

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2400676
CAS RN: 1105239-69-7
M. Wt: 426.86
InChI Key: NZMQCBZRRNGEOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H19ClN4O4 and its molecular weight is 426.86. The purity is usually 95%.
BenchChem offers high-quality 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypotensive Agents

The synthesis and evaluation of quinazoline derivatives for their hypotensive activities have been a significant area of research. For instance, compounds with specific moieties attached to the quinazoline scaffold showed significant activity in relaxing blood vessels, indicating their potential as hypotensive agents (Eguchi et al., 1991).

Antitumor Activity

Quinazoline derivatives have been demonstrated to inhibit the growth of multiple human tumor cell lines, highlighting their potential in cancer therapy. The structure–activity relationship analyses revealed that chlorophenethylureido is a necessary substituent for optimal activity, making these compounds promising candidates for antitumor proliferation studies (Zhou et al., 2013).

Antimalarial Activity

The synthesis of benzoquinoline derivatives and their evaluation for antimalarial activity have shown that certain compounds possess significant effects against Plasmodium berghei, offering a path for the development of new antimalarial agents. However, these compounds were observed to have moderate phototoxicity, indicating the need for further optimization (Rice, 1976).

Antibacterial Activity

Studies on quinazolinediones, especially fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV, have explored their activity against mycobacteria. These studies have highlighted the potential of quinazolinediones in treating bacterial infections resistant to traditional fluoroquinolones, with modifications to the quinazoline scaffold showing varied effects on mutant strains of bacteria (Malik et al., 2011).

Herbicide Discovery

The quest for novel herbicides has led to the synthesis of quinazoline-2,4-dione derivatives acting as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in the biosynthesis of plastoquinones and tocopherols in plants. These studies not only offer insights into the mechanism of action of these compounds but also highlight their potential in developing new herbicides with broad-spectrum weed control and excellent crop selectivity (He et al., 2020).

properties

IUPAC Name

1-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(3-methoxypropyl)quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN4O4/c1-29-12-6-11-25-20(27)15-8-3-5-10-17(15)26(21(25)28)13-18-23-19(24-30-18)14-7-2-4-9-16(14)22/h2-5,7-10H,6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMQCBZRRNGEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxypropyl)quinazoline-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.